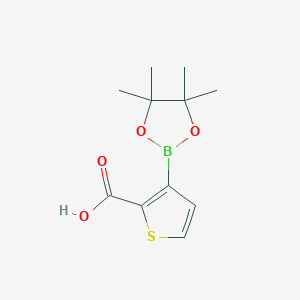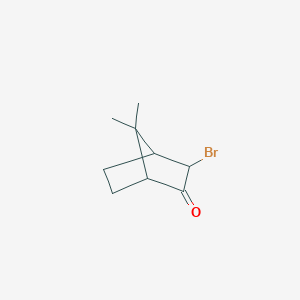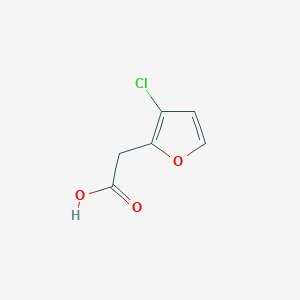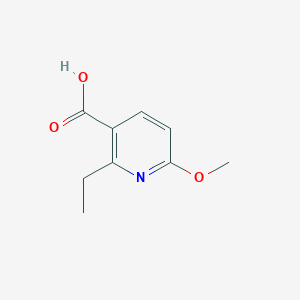
2-Ethyl-6-methoxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethyl-6-methoxynicotinaldehyde is a chemical compound with the CAS Number: 1256786-11-4 . It has a molecular weight of 165.19 and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H11NO2/c1-3-8-7(6-11)4-5-9(10-8)12-2/h4-6H,3H2,1-2H3 . This indicates that the compound has a specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 165.19 .Scientific Research Applications
Organic Synthesis Applications
Synthesis of Pyranopyrazoles : Zolfigol et al. (2013) developed a method for preparing pyranopyrazoles using a condensation reaction that involves aryl aldehydes, demonstrating the utility of similar aldehydes in organic synthesis (Zolfigol et al., 2013).
Preparation of Molybdenum(VI) Complexes : Ghorbanloo and Alamooti (2017) described the synthesis of a molybdenum(VI) complex using related aldehydes, highlighting their role in the preparation of catalysts for oxidation reactions (Ghorbanloo & Alamooti, 2017).
Biochemical Applications
Mutagenic Processing of Ethylation Damage : Fortini et al. (1993) investigated the interaction of methoxyamine, an aldehyde reagent, with DNA damage in cells, showing the relevance of such compounds in biochemical processes (Fortini et al., 1993).
Biocatalytic Production of Organic Compounds : Yuan et al. (2019) discussed the biocatalytic production of 2,5-furandicarboxylic acid, emphasizing the importance of furan aldehydes in sustainable chemistry (Yuan et al., 2019).
Material Science Applications
Synthesis of Polymeric Materials : Kubo et al. (2005) explored the incorporation of a polymer similar to 2-Ethyl-6-methoxynicotinaldehyde into silica, demonstrating its application in material science (Kubo et al., 2005).
Copper Ion-Selective Electrodes : Islamnezhad and Mahmoodi (2011) utilized a compound related to this compound in the construction of a PVC membrane Cu2+ ion-selective electrode, showing its application in sensor technology (Islamnezhad & Mahmoodi, 2011).
properties
IUPAC Name |
2-ethyl-6-methoxypyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-8-7(6-11)4-5-9(10-8)12-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKJGNTYZOHZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)










